molecular formula C21H24N4O4 B11979951 N'(1),N'(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide CAS No. 303083-14-9

N'(1),N'(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide

Cat. No.: B11979951
CAS No.: 303083-14-9
M. Wt: 396.4 g/mol
InChI Key: RAMUQHCNMRUSKG-HOFJZWJUSA-N
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Description

N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide is a Schiff base compound derived from the condensation of heptanedihydrazide and 2-hydroxybenzaldehyde. Schiff bases are known for their wide range of biological activities and are used extensively in coordination chemistry due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide typically involves the reaction of heptanedihydrazide with 2-hydroxybenzaldehyde in an ethanol solution. The reaction is carried out under reflux conditions for several hours, leading to the formation of the Schiff base through a condensation reaction .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .

Properties

CAS No.

303083-14-9

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]heptanediamide

InChI

InChI=1S/C21H24N4O4/c26-18-10-6-4-8-16(18)14-22-24-20(28)12-2-1-3-13-21(29)25-23-15-17-9-5-7-11-19(17)27/h4-11,14-15,26-27H,1-3,12-13H2,(H,24,28)(H,25,29)/b22-14+,23-15+

InChI Key

RAMUQHCNMRUSKG-HOFJZWJUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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